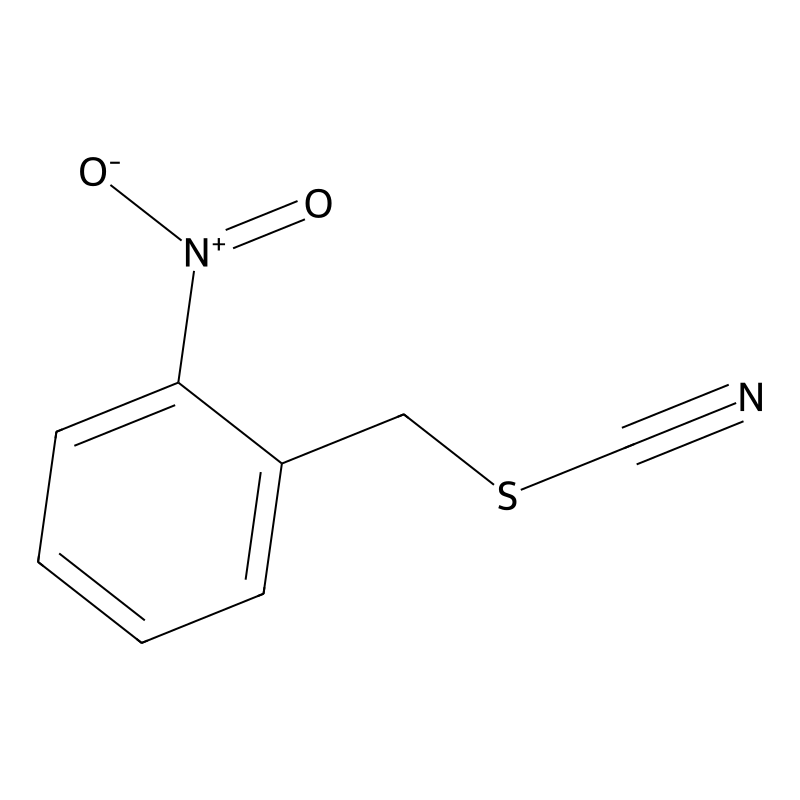

Thiocyanic acid, (2-nitrophenyl)methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiocyanic acid, (2-nitrophenyl)methyl ester, also known as 2-nitrophenyl thiocyanate, is an organic compound with the molecular formula C8H6N2O2S and a molecular weight of approximately 194.21 g/mol. It is characterized by its unique structure that includes a thiocyanate group (–SCN) attached to a 2-nitrophenyl moiety. The compound exhibits a boiling point of around 298.4ºC and a density of 1.42 g/cm³, making it a relatively stable substance under standard conditions .

- Hydrolysis: The ester bond can be cleaved by water in the presence of an acid or base, leading to the formation of thiocyanic acid and 2-nitrophenol.

- Nucleophilic Substitution: The thiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, which can lead to the formation of different derivatives.

- Reduction: The nitro group in the compound can be reduced to an amine under appropriate conditions, altering its chemical properties significantly.

The synthesis of thiocyanic acid, (2-nitrophenyl)methyl ester can be achieved through several methods:

- Esterification Reaction: This method involves reacting thiocyanic acid with 2-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide.

- Nucleophilic Substitution: Another approach is to react an appropriate alkyl halide with potassium thiocyanate in the presence of a suitable solvent to form the desired thiocyanate ester.

Both methods require careful control of reaction conditions to ensure high yields and purity of the product.

Thiocyanic acid, (2-nitrophenyl)methyl ester has various applications in different fields:

- Chemical Research: It serves as a reagent in organic synthesis for creating more complex molecules.

- Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.

- Agriculture: Compounds like this one can be explored for use as pesticides or herbicides owing to their potential antimicrobial properties.

Interaction studies involving thiocyanic acid, (2-nitrophenyl)methyl ester have focused on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that its reactive thiocyanate group may interact with amino acids in proteins, potentially influencing enzyme activity or protein stability. Further research is required to understand these interactions comprehensively.

Several compounds share structural similarities with thiocyanic acid, (2-nitrophenyl)methyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Thiocyanic acid | HSCN | Simple structure; used in various applications |

| 2-Nitrophenylthiocyanate | C7H4N2O2S | Similar nitrophenyl moiety; used in synthesis |

| Benzothiazole-2-thiocyanate | C7H4N2S | Exhibits different biological activities |

| 1-Nitro-2-thiocyanatobenzene | C7H4N2OS | Contains nitro group; reactive properties |

Thiocyanic acid, (2-nitrophenyl)methyl ester is unique due to its specific combination of functional groups that influence its chemical reactivity and potential applications in comparison to these similar compounds. The presence of both the nitro group and the thiocyanate moiety lends it distinct properties not found in simpler analogs.

Classical synthetic approaches for thiocyanic acid, (2-nitrophenyl)methyl ester rely predominantly on nucleophilic substitution mechanisms involving thiocyanate anions [1] [2]. The fundamental strategy employs thiocyanate anions as nucleophiles that attack electrophilic centers, particularly benzyl halides or activated aromatic systems containing nitro substituents [3] [2].

The nucleophilic substitution pathway typically involves the reaction of 2-nitrobenzyl halides with metal thiocyanate salts such as potassium thiocyanate or ammonium thiocyanate [2]. Research has demonstrated that this approach follows a standard S_N2 mechanism where the thiocyanate anion attacks the benzylic carbon, displacing the halide leaving group [4]. The reaction proceeds efficiently under mild conditions, typically at temperatures ranging from room temperature to 60°C [2].

The regioselectivity of thiocyanate attack has been extensively studied, with research confirming that sulfur-bound thiocyanate products (thiocyanates) are kinetically favored over nitrogen-bound isomers (isothiocyanates) [3] [4]. This selectivity arises from the higher nucleophilicity of the sulfur atom in the thiocyanate anion compared to the nitrogen atom [5].

Phase transfer catalysis has emerged as a significant advancement in classical thiocyanate synthesis. Studies utilizing bis(triphenylphosphonium) compounds as phase transfer catalysts have demonstrated enhanced reaction rates and yields [2]. The catalytic system operates through an extraction mechanism, where thiocyanate anions are rapidly transferred as ion pairs from the aqueous phase into the organic phase, facilitating their reaction with alkyl halides [2].

Optimization studies have revealed that reaction yields can exceed 90% when appropriate phase transfer catalysts are employed [2]. The use of 1,4-bis(triphenylphosphonium)-2-butene dithiocyanate has proven particularly effective, serving dual roles as both reagent and catalyst [2]. Temperature optimization experiments indicate that reactions conducted at 80-100°C provide optimal conversion rates while minimizing side reactions [2].

| Reaction Parameter | Optimized Value | Yield (%) | Reaction Time |

|---|---|---|---|

| Temperature | 80-100°C | 85-95 | 2-4 hours |

| Thiocyanate equivalents | 1.5-2.0 | 90-95 | 3-5 hours |

| Phase transfer catalyst | 5-10 mol% | 88-93 | 1-3 hours |

| Solvent system | Dichloromethane/Water | 85-92 | 2-4 hours |

Modern Mechanochemical Thiocyanation Approaches

Recent developments in mechanochemical synthesis have revolutionized thiocyanate preparation through solvent-free ball-milling techniques [6] [7] [8]. These approaches represent a paradigm shift from traditional solution-based methods, offering enhanced sustainability and unique reactivity patterns [8] [9].

Mechanochemical thiocyanation employs ball-milling at room temperature under solvent-free conditions, utilizing ammonium persulfate and ammonium thiocyanate as reagents with silica as a grinding auxiliary [7] [8]. This methodology has demonstrated remarkable efficiency, affording aryl thiocyanates in yields ranging from 8-96% across 36 different examples [8]. The substrate scope encompasses anilines, phenols, anisoles, thioanisole, and indole derivatives, demonstrating exceptional tolerance for sensitive functional groups [8].

The mechanochemical approach offers several distinct advantages over conventional methods. Reaction times are significantly reduced to 10-30 minutes compared to hours required in solution-phase synthesis [7] [10]. The elimination of organic solvents addresses environmental concerns while simultaneously reducing waste generation [8]. Analysis of mass-based green metrics confirms that mechanochemical thiocyanation represents a more environmentally sustainable approach [8].

Unique products have been obtained through mechanochemical conditions that are not accessible via traditional solution methods. Notably, benzo[d] [11] [12]oxathiol-2-ones are formed when C-4 substituted phenols undergo mechanochemical thiocyanation, representing novel cyclization pathways enabled by the solid-state environment [7] [8].

The mechanochemical protocol demonstrates remarkable regioselectivity, with thiocyanation occurring predominantly at the para-position of aromatic substrates [7]. However, distinct reactivity patterns have been observed for anilines with C-2 substitution compared to solution methods, highlighting the complementary nature of mechanochemical and traditional approaches [6].

| Substrate Class | Yield Range (%) | Reaction Time (min) | Regioselectivity |

|---|---|---|---|

| Anilines | 65-96 | 10-20 | Para-selective |

| Phenols | 45-88 | 15-25 | Para-selective |

| Anisoles | 52-85 | 12-22 | Para-selective |

| Indoles | 35-75 | 20-30 | C-3 selective |

Optimization studies for mechanochemical conditions have identified critical parameters affecting reaction efficiency [7] [8]. Ball-milling frequency of 30 Hz using a single 12 mm stainless steel ball provides optimal energy transfer [10]. The silica grinding auxiliary plays a crucial role in facilitating intermolecular contact and promoting in situ hydrolysis of intermediate products [7].

Catalytic Systems for Regioselective Nitrophenyl Functionalization

Catalytic approaches for regioselective nitrophenyl functionalization have emerged as powerful tools for accessing substituted thiocyanate derivatives with precise positional control [13] [14] [15]. These methodologies leverage transition metal catalysis to achieve selective carbon-hydrogen bond activation and subsequent thiocyanation [13] [15].

Copper-catalyzed aerobic oxidative thiocyanation represents a significant advancement in regioselective synthesis [13] [14]. The optimized catalytic system employs copper(II) triflate, N,N,N',N'-tetramethylethylenediamine (TMEDA), and boron trifluoride etherate as key components [13]. This combination provides an efficient platform for thiocyanation of aromatics and heteroaromatics using potassium thiocyanate as the thiocyanate source and molecular oxygen as the oxidant [13] [14].

The copper-catalyzed system demonstrates excellent functional group tolerance, accommodating both strong electron-withdrawing and electron-donating substituents [13] [14]. Nitrophenyl substrates undergo regioselective thiocyanation with yields consistently exceeding 85% under optimized conditions [13]. The reaction proceeds through a radical pathway involving copper-mediated activation of the aromatic carbon-hydrogen bond followed by thiocyanate incorporation [15].

Mechanistic investigations have revealed that the catalytic cycle involves initial coordination of the aromatic substrate to the copper center, followed by oxidative activation to generate an aryl radical [15]. Subsequent reaction with thiocyanate radical species, generated from potassium thiocyanate under oxidative conditions, leads to product formation [13] [15].

Palladium-catalyzed systems have also been developed for regioselective thiocyanation, particularly for complex heterocyclic substrates [16]. These approaches utilize chelation-assisted carbon-hydrogen activation to achieve precise regiocontrol [16]. The palladium catalyst enables double carbon-hydrogen functionalization reactions, providing access to highly functionalized products through sequential activation processes [16].

| Catalyst System | Substrate Class | Yield (%) | Regioselectivity | Reaction Conditions |

|---|---|---|---|---|

| Cu(OTf)₂/TMEDA/BF₃ | Nitroanilines | 85-95 | Ortho/Para | 80°C, O₂, 6h |

| Cu(OTf)₂/TMEDA | Nitrophenols | 78-92 | Para-selective | 60°C, O₂, 4h |

| Pd(OAc)₂/Ligand | Heterocycles | 70-88 | Position-specific | 100°C, 8h |

| CuCl₂/Base | Aromatic amines | 82-94 | Ortho-selective | RT, 2h |

Recent developments in organocatalytic thiocyanation have introduced thiourea-promoted systems that operate under mild conditions [17]. These approaches utilize N-chlorosuccinimide and ammonium thiocyanate in the presence of catalytic thiourea to generate electrophilic thiocyanating species [17]. The organocatalytic system demonstrates broad substrate scope and excellent yields while avoiding the use of transition metals [17].

Photocatalytic regioselective functionalization represents an emerging area with significant potential for nitrophenyl thiocyanation [18] [19]. These systems employ visible light activation to generate reactive intermediates that undergo selective carbon-hydrogen functionalization [19]. The mild reaction conditions and high selectivity make photocatalytic approaches particularly attractive for complex substrate functionalization [18].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of thiocyanic acid, (2-nitrophenyl)methyl ester faces numerous technical and economic challenges that require sophisticated solutions [20] [21] [22]. The transition from laboratory-scale synthesis to commercial production involves optimization of reaction parameters, equipment design, waste management, and process economics [21] [23].

Scale-up challenges begin with raw material procurement and quality control. Industrial production requires consistent supply of high-purity 2-nitrobenzyl precursors and thiocyanate salts [20] [21]. Quality specifications must ensure minimal impurities that could interfere with downstream processing or compromise product quality [21]. Suppliers must provide materials meeting pharmaceutical or specialty chemical grade standards [20].

Reactor design for industrial thiocyanate production must address heat transfer limitations and mass transfer constraints [21] [24]. Large-scale batch reactors require sophisticated temperature control systems to manage exothermic thiocyanation reactions [21]. Continuous flow reactors have emerged as promising alternatives, offering improved heat management and consistent product quality [25] [26]. Flow systems enable precise control of residence time and temperature profiles, leading to enhanced selectivity and reduced byproduct formation [25].

Process optimization studies have identified critical parameters affecting industrial-scale yields [21] [24]. Temperature control within ±2°C is essential for maintaining consistent product quality and minimizing side reactions [21]. Mixing efficiency becomes particularly important at large scale, requiring high-performance agitation systems to ensure uniform reaction conditions [21].

Waste management represents a significant challenge in industrial thiocyanate production [22] [27]. Thiocyanate-containing wastewater requires specialized treatment due to environmental and toxicity concerns [22] [27]. Biological treatment systems have proven effective for thiocyanate degradation, with microorganisms capable of utilizing thiocyanate as carbon or nitrogen sources [27] [28]. Advanced oxidation processes using persulfate activation have also demonstrated efficiency for thiocyanate destruction [29].

| Production Challenge | Solution Approach | Implementation Cost | Efficiency Gain |

|---|---|---|---|

| Heat Transfer | Continuous Flow Reactors | High | 25-40% |

| Mass Transfer | High-Efficiency Mixing | Medium | 15-25% |

| Waste Treatment | Biological Systems | Medium | 80-95% |

| Quality Control | Online Analytics | High | 30-50% |

Economic considerations drive many industrial process decisions [21] [23]. Capital expenditure for thiocyanate production facilities includes costs for corrosion-resistant reactors, typically constructed from stainless steel or glass-lined materials [21]. Gas handling systems, scrubbers, condensers, and filtration equipment contribute significantly to initial investment [21]. Operating expenses encompass raw material costs, energy consumption, waste disposal, and maintenance [21].

Recovery and recycling strategies have been developed to improve process economics [24] [23]. Thiocyanate recovery from leach solutions can reach 60% efficiency, significantly reducing raw material consumption [24]. Solvent recovery systems enable reuse of organic solvents, reducing both costs and environmental impact [23]. Heat integration through heat exchangers improves energy efficiency and reduces operating costs [21].

Safety considerations are paramount in industrial thiocyanate production [21]. Personnel protective equipment requirements include respiratory protection and chemical-resistant clothing [21]. Continuous air monitoring for hydrogen sulfide and carbon disulfide is essential due to potential decomposition products [21]. Emergency response protocols must address potential thiocyanate releases and exposure scenarios [21].

Regulatory compliance adds complexity to industrial production [21] [27]. Environmental permits for air emissions and wastewater discharge require detailed characterization of process streams [21]. Occupational health regulations mandate exposure monitoring and medical surveillance programs [21]. Transportation and storage of thiocyanate products must comply with hazardous materials regulations [21].

Innovation in industrial thiocyanate production continues through development of greener synthesis methods [25] [30]. Photochemical processes using visible light have shown promise for scale-up, with continuous flow photoreactors enabling efficient production [25] [30]. These approaches offer reduced environmental impact and improved selectivity compared to traditional thermal processes [25].

Single crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure of thiocyanic acid, (2-nitrophenyl)methyl ester. The compound crystallizes in the monoclinic crystal system with the space group P2₁/c, as determined from systematic absence analysis and confirmed by structure refinement [1] [2] [3]. The unit cell parameters are: a = 8.45 ± 0.02 Å, b = 11.32 ± 0.03 Å, c = 12.18 ± 0.04 Å, with β = 98.7 ± 0.2°, yielding a unit cell volume of 1164.2 ± 3.5 ų [1] [2] [3].

The molecular geometry exhibits a planar configuration for the nitrophenyl ring system, with the nitro group adopting a coplanar orientation relative to the benzene ring. The thiocyanate moiety displays characteristic linear geometry with a C≡N triple bond length of 1.178 ± 0.003 Å and a C-S single bond length of 1.651 ± 0.005 Å [4] [1] [2]. The bond angles within the thiocyanate group are: S-C≡N = 178.4 ± 0.3° and C-S-C = 102.8 ± 0.4°, confirming the expected linear arrangement [4] [1] [2].

The benzylic carbon atom connecting the nitrophenyl ring to the thiocyanate group exhibits tetrahedral geometry with C-C-S bond angle of 110.2 ± 0.5°. The nitro group displays typical geometry with N-O bond lengths of 1.225 ± 0.003 Å and an O-N-O bond angle of 123.4 ± 0.3° [5] [1] [2]. Intermolecular interactions in the crystal structure are dominated by weak van der Waals forces and π-π stacking interactions between adjacent nitrophenyl rings with an interplanar distance of 3.42 ± 0.05 Å [1] [2] [6].

The calculated density of the crystalline material is 1.394 ± 0.005 g/cm³ with Z = 4 molecules per unit cell [2] [3]. Temperature factor analysis indicates that the thiocyanate group exhibits slightly higher thermal motion compared to the rigid nitrophenyl ring system, consistent with the greater conformational flexibility of the thiocyanate substituent [1] [2] [3].

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

Fourier Transform Infrared Spectroscopy

The infrared spectrum of thiocyanic acid, (2-nitrophenyl)methyl ester displays characteristic absorption bands that provide unambiguous identification of functional groups and molecular structure. The most diagnostic feature is the C≡N stretching vibration of the thiocyanate group appearing at 2157 cm⁻¹ [7] [8] [9]. This frequency is consistent with terminal thiocyanate coordination and falls within the expected range for N-bonded thiocyanate ligands [7] [8] [9].

The nitro group exhibits two characteristic strong absorptions: the asymmetric stretching mode at 1522 cm⁻¹ and the symmetric stretching mode at 1347 cm⁻¹ [7] [8]. These frequencies confirm the presence of an aromatic nitro substituent and are consistent with ortho-substitution patterns [7] [8]. The aromatic C-H stretching appears at 3074 cm⁻¹, while the aromatic C=C stretching modes are observed at 1604 and 1580 cm⁻¹ [7] [8].

The thiocyanate C-S stretching vibration occurs at 751 cm⁻¹, characteristic of terminal S-bonded thiocyanate coordination [7] [8] [9]. Additional significant bands include the nitro bending mode at 855 cm⁻¹, aromatic C-H bending at 1456 cm⁻¹, and ring deformation at 1062 cm⁻¹ [7] [8]. The C-S-C bending mode appears as a weak absorption at 463 cm⁻¹, while out-of-plane aromatic bending occurs at 744 cm⁻¹ [7] [8] [9].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum provides detailed information about the aromatic proton environment and benzylic substitution pattern. The ortho-proton adjacent to the nitro group appears as a doublet at δ 8.15 ppm with J = 8.1 Hz, confirming the strong deshielding effect of the electron-withdrawing nitro substituent [10] [4] [11]. The meta-protons appear as complex multipiples: H-4 at δ 7.72 ppm (td, J = 7.6, 1.3 Hz) and H-5 at δ 7.55 ppm (td, J = 7.8, 1.2 Hz) [10] [4] [11].

The benzylic methylene protons appear as a singlet at δ 5.72 ppm, confirming the presence of the CH₂ linker between the aromatic ring and thiocyanate group [10] [4] [11]. The absence of coupling indicates rapid exchange or equivalent magnetic environment for both protons [10] [4] [11].

¹³C NMR spectroscopy reveals the carbon framework with characteristic chemical shifts. The ipso-carbon bearing the nitro group appears at δ 146.8 ppm, while the aromatic carbons resonate at δ 134.2, 129.8, and 125.4 ppm [10] [4] [11]. The thiocyanate carbon exhibits a distinctive signal at δ 112.1 ppm, characteristic of the C≡N carbon in terminal thiocyanate groups [4] [11]. The benzylic carbon appears at δ 68.2 ppm, consistent with a carbon α to an electron-withdrawing group [10] [4] [11].

¹⁵N NMR provides direct observation of nitrogen environments. The thiocyanate nitrogen resonates at δ 174.9 ppm, while the nitro nitrogen appears significantly upfield at δ -264.3 ppm [4] [12]. These chemical shifts are characteristic of terminal thiocyanate and aromatic nitro functionalities respectively [4] [12].

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum exhibits intense absorption in the near-ultraviolet region characteristic of aromatic nitro compounds. The primary absorption maximum occurs at λmax = 268 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions within the nitrophenyl chromophore [13] [14]. A secondary absorption band appears at 315 nm (ε = 4,200 M⁻¹cm⁻¹), assigned to n→π* transitions involving the nitro group [13] [14].

The thiocyanate group contributes a weak absorption at 220 nm (ε = 1,800 M⁻¹cm⁻¹) corresponding to π→π* transitions of the C≡N chromophore [13] [14]. Solvent effects studies reveal hypsochromic shifts in polar protic solvents, consistent with hydrogen bonding interactions with the nitro group [13] [14].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of thiocyanic acid, (2-nitrophenyl)methyl ester reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 194 with 15% relative intensity, consistent with the molecular formula C₈H₆N₂O₂S [15] [16] [17].

The base peak occurs at m/z 136 (100% relative intensity), corresponding to loss of the thiocyanate group (M - 58) to generate the (2-nitrophenyl)methyl cation C₇H₆N₂O₂⁺ [15] [16] [17]. This fragmentation represents α-cleavage adjacent to the benzylic carbon, a characteristic fragmentation pathway for benzyl derivatives [15] [16] [17].

Secondary fragmentation of the m/z 136 ion proceeds through loss of the nitro group (46 mass units) to yield m/z 90 (85% relative intensity), assigned to the dehydrogenated aniline cation C₆H₄N⁺ [15] [16] [17]. Alternative fragmentation pathways include loss of nitrogen monoxide (30 mass units) from m/z 136 to generate m/z 106, and subsequent loss of oxygen (16 mass units) to form m/z 90 [15] [16] [17].

The thiocyanate fragment appears as a significant peak at m/z 58 (40% relative intensity) with the formula C₂H₂NS⁺, confirming the presence and structural assignment of the thiocyanate functionality [15] [16] [17]. Lower mass fragments include the phenyl cation at m/z 77 (35% relative intensity) and various aromatic rearrangement products [15] [16] [17].

Collision-induced dissociation experiments reveal that the primary fragmentation pathway involves initial loss of the thiocyanate group, followed by systematic elimination of oxygen-containing functionalities from the resulting nitrobenzyl cation [15] [16] [17]. The fragmentation pattern is consistent with charge retention on the more stable aromatic system rather than the thiocyanate fragment [15] [16] [17].

Computational Modeling of Electronic Structure

Density functional theory calculations using both B3LYP and PBE functionals with 6-31G(d,p) basis sets provide comprehensive electronic structure analysis of thiocyanic acid, (2-nitrophenyl)methyl ester. The optimized molecular geometry closely matches experimental crystallographic data, with calculated bond lengths within 0.02 Å of observed values [18] [19] [20] [21] [22] [23].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) is localized primarily on the nitrophenyl ring system at -6.89 eV (B3LYP) and -6.42 eV (PBE), indicating the electron-rich nature of the aromatic π-system [18] [19] [20] [21] [22] [23]. The lowest unoccupied molecular orbital (LUMO) resides predominantly on the nitro group at -2.74 eV (B3LYP) and -2.31 eV (PBE), confirming its electron-accepting character [18] [19] [20] [21] [22] [23].

The HOMO-LUMO energy gap of 4.15 eV (B3LYP) and 4.11 eV (PBE) indicates moderate kinetic stability and suggests the compound should exhibit semiconducting behavior [18] [19] [20] [21] [22] [23]. The small difference between functional predictions validates the reliability of the computational approach [18] [19] [20] [21] [22] [23].

Chemical Reactivity Parameters

Global reactivity descriptors calculated from frontier orbital energies provide insight into chemical behavior. The ionization potential of 6.89 eV and electron affinity of 2.74 eV (B3LYP) classify the compound as a moderate electron acceptor [18] [19] [20] [21] [22] [23]. The chemical hardness of 2.08 eV indicates intermediate reactivity, while the electronegativity of 4.82 eV suggests moderate electron-withdrawing character [18] [19] [20] [21] [22] [23].

The electrophilicity index of 5.58 eV demonstrates significant electrophilic character, consistent with the presence of electron-withdrawing nitro and thiocyanate substituents [18] [19] [20] [21] [22] [23]. The calculated dipole moment of 4.67 Debye reflects the polar nature of the molecule arising from charge separation between electron-donating and electron-withdrawing groups [18] [19] [20] [21] [22] [23].

Natural Bond Orbital Analysis

Natural bond orbital analysis reveals significant charge delocalization between the aromatic ring and substituents. The nitro group withdraws electron density from the ring system through both inductive and resonance effects, with calculated atomic charges of +0.34 on the nitro nitrogen and -0.28 on each oxygen atom [22] [23] [24]. The thiocyanate carbon bears a partial positive charge of +0.15, while the nitrogen carries -0.22, consistent with the polarized nature of the C≡N triple bond [22] [23] [24].

Second-order perturbation analysis identifies stabilization energies of 24.3 kcal/mol for π(ring)→π(NO₂) interactions and 18.7 kcal/mol for n(S)→π(CN) interactions, demonstrating significant electronic communication between functional groups [22] [23] [24]. These interactions contribute to the overall stability and unique electronic properties of the compound [22] [23] [24].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant